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Compound of Interest

Compound Name: Gadoquatrane

Cat. No.: B12659558 Get Quote

Gadoquatrane (BAY 1747846) is a next-generation, high-relaxivity, macrocyclic, tetrameric

gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1]

[2][3] Its unique molecular structure, consisting of four gadolinium-containing macrocyclic

cages, confers distinct physicochemical properties that translate into high stability and imaging

efficacy at a reduced gadolinium dose compared to conventional GBCAs.[4][5] This technical

guide provides an in-depth overview of the core physicochemical characteristics of

Gadoquatrane, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Characteristics
Gadoquatrane's design as a tetrameric entity results in a high molecular weight and a distinct

hydrophilic nature. These features are pivotal to its high relaxivity and excellent safety profile. A

summary of its key physicochemical properties is presented below.
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Property Value Units

Molecular Weight 2579.0 g/mol

Solubility (in 10 mM Tris-HCl,

pH 7.4)
1.43 mol Gd/L

Partition Coefficient (logP) (1-

butanol/water)
-4.32

Viscosity (at 37°C) 1.22 mPa·s

Osmolality 294 mosmol/kg

Table 1: Key Physicochemical Properties of Gadoquatrane.

Relaxivity Profile
A critical parameter for a GBCA is its relaxivity (r1), which quantifies its ability to shorten the T1

relaxation time of water protons, thereby enhancing the MRI signal. Gadoquatrane exhibits

significantly higher relaxivity compared to established macrocyclic GBCAs.

Magnetic Field Strength r1 Relaxivity (per Gd)
r1 Relaxivity (per
molecule)

1.41 T (in human plasma,

37°C, pH 7.4)
11.8 47.2

3.0 T (in human plasma, 37°C,

pH 7.4)
10.5 41.9

Table 2: r1-Relaxivity of Gadoquatrane.

The high relaxivity of Gadoquatrane is attributed to its large molecular size, which slows down

its tumbling rate in solution. This optimized rotational correlation time leads to a more efficient

energy exchange between the gadolinium ion and surrounding water protons, resulting in

enhanced T1 shortening.
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Stability and Safety Profile
The stability of a GBCA is paramount to minimize the in vivo release of potentially toxic free

gadolinium (Gd³⁺) ions. Gadoquatrane's macrocyclic structure provides a highly rigid and

kinetically inert chelate for the gadolinium ion.

Condition Observation

Human Serum (21 days, 37°C, pH 7.4) Gd release below the lower limit of quantification

Zinc Transmetallation Assay No Gd³⁺ release observed

Acidic Conditions (pH 1.2) Dissociation half-life of 28.6 days

Table 3: Stability Data for Gadoquatrane.

These data underscore the exceptional stability of Gadoquatrane, even under harsh

conditions, suggesting a very low risk of dechelation in a physiological environment.

Experimental Protocols
The following sections detail the methodologies employed to determine the key

physicochemical properties of Gadoquatrane.

Physicochemical Property Determination Workflow
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Synthesis & Purification

Physicochemical Characterization Relaxivity Measurement Stability Assessment

Gadoquatrane Synthesis

Purification

Solubility Partition Coefficient (logP) Viscosity Osmolality Sample Preparation
(Human Plasma) Human Serum Incubation Zinc Transmetallation Acidic Dissociation

NMR Analysis (1.41T & 3.0T)

T1 Calculation

r1 Relaxivity Calculation

ICP-MS Analysis

Click to download full resolution via product page

A workflow diagram for the physicochemical characterization of Gadoquatrane.

Solubility Determination
The solubility of Gadoquatrane was assessed at room temperature (20°C) in a buffered

solution (10 mM Tris-HCl, pH 7.4). After a 24-hour incubation period, the supernatant was

carefully separated and the concentration of gadolinium was quantified using Inductively

Coupled Plasma Mass Spectrometry (ICP-MS).
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Partition Coefficient (logP) Measurement
To determine the hydrophilicity of Gadoquatrane, its partition coefficient between 1-butanol

and a buffered aqueous solution (5 mM Tris-HCl, pH 7.4) was measured. A 10 µM solution of

Gadoquatrane was mixed with an equal volume of 1-butanol and shaken for two hours at room

temperature. Following phase separation, the gadolinium concentration in both the aqueous

and organic phases was determined by ICP-MS.

Viscosity Measurement
The viscosity of the Gadoquatrane formulation was measured in triplicate using a rolling ball

viscometer. The measuring tube was maintained at a constant temperature of 37°C to simulate

physiological conditions.

Osmolality Determination
The osmolality of the Gadoquatrane formulation was determined in triplicate using a vapor

pressure osmometer. The instrument was calibrated with standard osmolality solutions of 100,

290, and 1000 mosmol/kg.

Relaxivity Measurements
The r1-relaxivities of Gadoquatrane were determined in human plasma at 37°C and pH 7.4 at

magnetic field strengths of 1.41 T and 3.0 T. For the measurements at 3.0 T, samples with three

different concentrations (0.25, 0.5, and 0.75 mmol Gd/L) were prepared. The T1 relaxation

times were measured using an inversion recovery sequence, and the signal intensities from a

region of interest were plotted against the inversion times. A fitting routine was then used to

calculate the T1 times, from which the r1-relaxivity was determined.

Complex Stability under Physiological Conditions
The stability of the Gadoquatrane complex was evaluated in human serum from healthy

donors. The serum was spiked with Gadoquatrane to a final concentration of 0.025 mmol/L

(0.1 mmol Gd/L) and incubated at 37°C in a 5% CO₂ atmosphere to maintain a physiological

pH. Sodium azide was added to prevent microbial growth. The amount of released gadolinium

was monitored over a period of 21 days.
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Zinc Transmetallation Assay
The kinetic inertness of Gadoquatrane was further investigated through a zinc transmetallation

assay. This test assesses the potential for endogenous ions like zinc to displace the gadolinium

from the chelate.

In Vitro and In Vivo Stability Assessment Logic

In Vitro Stability In Vivo Stability

Overall Stability Conclusion
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A diagram illustrating the logic of the in vitro and in vivo stability assessment of Gadoquatrane.

Conclusion
Gadoquatrane's distinctive tetrameric macrocyclic structure underpins its favorable

physicochemical profile. Its high relaxivity allows for effective contrast enhancement at a

reduced gadolinium dose, while its exceptional stability minimizes the risk of gadolinium

release in vivo. These properties, established through rigorous experimental evaluation,
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position Gadoquatrane as a promising candidate for safer and more efficient contrast-

enhanced MRI examinations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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and industry.
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